molecular formula C20H18F7NO2 B13418968 (2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine CAS No. 380499-06-9

(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

Cat. No.: B13418968
CAS No.: 380499-06-9
M. Wt: 437.4 g/mol
InChI Key: AFBDSAJOMZYQAI-HWOJHCLVSA-N
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Description

(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine is a complex organic compound characterized by its unique structural features It contains a morpholine ring substituted with a 4-fluorophenyl group and an ethoxy group attached to a 3,5-bis(trifluoromethyl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Ethoxy Intermediate: The synthesis begins with the preparation of the ethoxy intermediate by reacting ®-1-(3,5-bis(trifluoromethyl)phenyl)ethanol with an appropriate reagent, such as a base or an acid catalyst.

    Formation of the Morpholine Ring: The next step involves the formation of the morpholine ring by reacting the ethoxy intermediate with a suitable amine, such as 4-fluoroaniline, under controlled conditions.

    Final Coupling Reaction: The final step involves coupling the morpholine intermediate with the 4-fluorophenyl group using a coupling reagent, such as a palladium catalyst, to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, which allows for continuous production and better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

    Biological Research: The compound is used in biological research to study its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-chlorophenyl)morpholine
  • (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-bromophenyl)morpholine
  • (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-iodophenyl)morpholine

Uniqueness

The uniqueness of (2R,3R)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl groups enhances its chemical stability and lipophilicity, while the fluorophenyl group contributes to its potential biological activity.

Properties

CAS No.

380499-06-9

Molecular Formula

C20H18F7NO2

Molecular Weight

437.4 g/mol

IUPAC Name

(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine

InChI

InChI=1S/C20H18F7NO2/c1-11(13-8-14(19(22,23)24)10-15(9-13)20(25,26)27)30-18-17(28-6-7-29-18)12-2-4-16(21)5-3-12/h2-5,8-11,17-18,28H,6-7H2,1H3/t11-,17-,18-/m1/s1

InChI Key

AFBDSAJOMZYQAI-HWOJHCLVSA-N

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](NCCO2)C3=CC=C(C=C3)F

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NCCO2)C3=CC=C(C=C3)F

Origin of Product

United States

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